2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
Overview
Description
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a chemical compound with the CAS Number: 17768-36-4 . It has a molecular weight of 210.27 and its molecular formula is C12H18O3 . It appears as a white to almost white crystal or powder .
Synthesis Analysis
The synthesis of this compound involves electrophilic substitution reactions of hydroxy- and bromoadamantanes with salicylic acid . The possibility of selective hydroxylation of the adamantane fragment in 5- (adamantan-1-yl)salicylic acid with sulfuric acid in trifluoroacetic anhydride has been demonstrated .Molecular Structure Analysis
The molecular structure of this compound is based on the adamantane core, a highly symmetrical cage-like structure composed of three fused cyclohexane rings in chair conformations . The hydroxy group and acetic acid moiety are attached to the adamantane core .Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.27 and a monoisotopic mass of 210.125595 Da . It appears as a white to almost white crystal or powder . The compound is typically stored in a refrigerator .Scientific Research Applications
Synthesis and Optimization
Synthesis in Saxagliptin Production : 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid, a key intermediate in saxagliptin (a type 2 diabetes mellitus medication), is synthesized from 1-adamantanecarboxylic acid through a series of oxidation steps. The process has been optimized to achieve an overall yield of about 51% (Wang et al., 2018).
Novel Synthesis Methods : Alternative synthesis routes have been explored. One approach involves a direct oxidation reaction of adamantan-1-yl-ethan-1-one, prepared through a Grignard reaction, to introduce hydroxyl and carboxyl groups in a one-pot reaction (Pan et al., 2013).
Efficient Synthesis for Commercial Production : Another method for producing 2-(3-hydroxy-1-adamantane)-2-oxoacetic acid, starting from 1-adamantanecarboxylic acid and involving various chemical transformations, yields approximately 60% efficiency. This method presents a new avenue for commercial production of saxagliptin intermediate (Liao et al., 2019).
Chemical Synthesis and Analysis
Oxaadamantane Synthesis : A study explored the oxidation of 2-methyl-2-hydroxyadamantane, leading to the synthesis of oxaadamantane and its derivatives (Krasutsky et al., 1996).
Synthesis of (3-Hydroxyadamantan-1-yl)methanols : Research focused on developing a procedure for synthesizing (3-hydroxyadamantan-1-yl)methanols. The process involves nitroxylation of adamantan-1-ylmethanols, leading to the formation of substituted adamantane-1-carboxylic acids (Ivleva et al., 2018).
Synthesis of N-Boc-3-hydroxyadamantylglycine : An efficient synthesis process for (S)-N-Boc-3-hydroxyadamantylglycine, an intermediate of saxagliptin, was developed. This process involved reductive amination and provided a viable chemical approach for commercial-scale production (Chen et al., 2015).
Pharmacological Applications
- Cerebrovascular Anti-Ischemic Activity : Research on 5-hydroxyadamantan-2-one derivatives, which include the structural moiety similar to this compound, demonstrated significant cerebrovascular anti-ischemic activity without inducing hypotension. This finding highlights the potential of such compounds in treating neurologic conditions (Kurza et al., 2018).
Safety and Hazards
Future Directions
The future directions in the research and development of this compound could involve exploring its potential applications in various fields such as medicinal chemistry, chemistry of polymers, nanotechnologies, and catalysis . Further studies could also focus on the synthesis of functionally substituted 1,3-bis(3-R-adamantan-1-yl)acetones by TfOH/TFAA-catalyzed self-acylation .
properties
IUPAC Name |
2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-8,16H,1-6H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKIRRNUAXWHTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440377 | |
Record name | (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
709031-28-7 | |
Record name | 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709031-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13,7]decane-1-acetic acid, 3-hydroxy-α-oxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes explored for producing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid?
A1: Several synthetic pathways have been explored, with a focus on efficiency and yield:
- Direct Oxidation: One method involves the direct oxidation of adamantan-1-yl-ethan-1-one, which is synthesized via a Grignard reaction. This one-pot oxidation introduces both the hydroxyl and carboxyl groups. []
- Permanganate Oxidation: Another approach utilizes the liquid phase oxidation of 1-acetyl 3-hydroxyadamantane with permanganate. This yields 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, which can be isolated as a salt or acidified to obtain the free acid. []
- Multi-step Synthesis from 1-Adamantanecarboxylic Acid: A more elaborate method starts with the oxidation of 1-adamantanecarboxylic acid using potassium permanganate (KMnO4) to obtain 3-hydroxy-1-adamantanecarboxylic acid. This intermediate is then subjected to a one-pot reaction to yield 1-acetyl-3-hydroxyadamantane, which is further oxidized to the final product. This optimized route achieves a 51% overall yield. []
Q2: Beyond chemical synthesis, are there any biotechnological approaches for obtaining 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid?
A2: Yes, enzymatic biocatalysis offers a sustainable alternative for synthesizing the (S)-enantiomer, a crucial chiral intermediate for saxagliptin. This process utilizes the enzymes phenylalanine dehydrogenase mutant from Thermoactinomyces intermedius (Ti PDHm) and formate dehydrogenase (FDH) to catalyze the conversion of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid to (S)-3-hydroxyadamantane glycine. []
Q3: Are there any resources available for researchers interested in further exploring the properties and applications of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid?
A4: While specific details about the compound's broader applications beyond saxagliptin synthesis are limited in the provided abstracts, resources like Semantic Scholar offer a platform to access and explore related research publications. [, , , ] Further exploration of chemical databases and research articles might reveal additional information about its properties and potential applications.
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